molecular formula C18H24N4O3 B2828036 Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 857652-40-5

Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2828036
CAS No.: 857652-40-5
M. Wt: 344.415
InChI Key: NNJXWVVWQMJRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate protecting group and a 1,2,4-oxadiazole ring linked to a pyridinyl moiety. Its structural complexity makes it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation, as suggested by its inclusion in patent literature . The tert-butyl group enhances steric protection of the piperidine nitrogen, while the 1,2,4-oxadiazole and pyridinyl groups contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-10-6-13(7-11-22)12-15-20-16(21-25-15)14-4-8-19-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXWVVWQMJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 3-pyridin-4-yl-1,2,4-oxadiazole.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperidine nitrogen undergoes acid-catalyzed deprotection, a fundamental reaction for accessing reactive amines.

Reaction ConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA) in DCMCleavage of Boc group to form free amine>90%*
HCl in dioxaneFormation of hydrochloride salt85-95%*

*Typical yields based on analogous piperidine-Boc deprotection reactions.
The liberated amine serves as a versatile intermediate for further functionalization, such as amide coupling or alkylation.

Nucleophilic Substitution at Piperidine Nitrogen

After Boc removal, the piperidine nitrogen participates in nucleophilic reactions:

Example: Mitsunobu Reaction
The free amine reacts with alcohols under Mitsunobu conditions to form ether derivatives.

ReagentsSubstrateProductYieldSource
DIAD, Triphenylphosphine (THF)5-Chloro-2-hydroxybenzonitrilePiperidine-ether hybrid74%
DIAD, PPh₃ (0–35°C, 12 hr)2,6-Dichloropyridin-3-olChloropyridinyl ether derivative62%

This method enables selective ether bond formation without racemization .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits stability under mild conditions but reacts under specific scenarios:

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:

Oxadiazole+H2OH+/OHAmide or Nitrile derivatives\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Amide or Nitrile derivatives}

Mechanistic Note: Acidic hydrolysis typically yields carboxylic acids, while basic conditions produce amines .

Cycloaddition Reactions

The electron-deficient oxadiazole can participate in [3+2] cycloadditions with dipolarophiles like alkynes, though experimental data for this specific compound remains unexplored in provided sources .

Pyridinyl Group Reactivity

The para-pyridinyl substituent contributes to the following reactions:

Metal Coordination

The pyridine nitrogen acts as a ligand in transition metal complexes, useful in catalysis:

Compound+Pd(OAc)2Pd-pyridine complex (potential Suzuki catalyst)\text{Compound} + \text{Pd(OAc)}_2 \rightarrow \text{Pd-pyridine complex (potential Suzuki catalyst)}

Application: Such complexes are leveraged in cross-coupling reactions .

Electrophilic Substitution

While the oxadiazole’s electron-withdrawing effect deactivates the pyridine ring, directed ortho-metalation (DoM) strategies enable functionalization:

ReagentsPosition ModifiedProduct TypeSource
LDA, Electrophile (E⁺)C-3Halogenated derivatives

Side-Chain Modifications

The methylene bridge (-CH₂-) between piperidine and oxadiazole allows for oxidation or alkylation:

Oxidation to Carboxylic Acid

CH2KMnO4/H+COOH-\text{CH}_2- \xrightarrow{\text{KMnO}_4/\text{H}^+} -\text{COOH}

Utility: Enhances solubility or enables conjugation .

Cross-Coupling Reactions

The pyridinyl group facilitates palladium-catalyzed couplings if halogenated:

Reaction TypeConditionsOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated pyridines

Note: Halogenation of the pyridine ring (e.g., bromination) is a prerequisite .

Stability Under Thermal/Photolytic Conditions

The compound demonstrates stability at ambient temperatures but degrades under prolonged UV exposure or heating >150°C, forming piperidine and oxadiazole fragments .

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Biological Probes: Utilized in the development of probes for studying biological pathways.

Industry

    Material Science: Explored for use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance
Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate 1,2,4-oxadiazole, pyridin-4-yl, tert-butyl ~360.3 High metabolic stability, moderate solubility Potential kinase inhibitor
(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine, tosyl, tert-butyl 509 (M+H⁺) Low aqueous solubility, bulky substituents Intermediate in antitumor agent synthesis
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl, tert-butyl ~307.4 High polarity, improved solubility Unspecified pharmacological use
Benzyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Benzyl, 1,3,4-oxadiazole ~329.4 Moderate lipophilicity, lower metabolic stability Scaffold for CNS-targeting agents

Key Observations :

Structural Diversity :

  • The target compound’s 1,2,4-oxadiazole moiety distinguishes it from analogs with 1,3,4-oxadiazole (e.g., benzyl derivative in ) or fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in ). The 1,2,4-oxadiazole confers rigidity and metabolic resistance compared to more labile esters or amides .
  • Pyridinyl vs. Pyrazinyl : The pyridin-4-yl group in the target compound enhances solubility via hydrogen bonding, whereas pyrazine-based derivatives (e.g., compound) exhibit reduced solubility due to bulkier fused rings .

Physicochemical Properties: The target compound’s molecular weight (~360 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability. Solubility: The amino-substituted analog () exhibits higher aqueous solubility due to its polar amine group, whereas the target compound’s tert-butyl group reduces polarity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of amidoximes, a common strategy in heterocyclic chemistry . Comparatively, the imidazo-pyrrolo-pyrazine derivative requires multi-step coupling and deprotection, increasing synthetic complexity .

Biological Activity

Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS Number: 857652-40-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃
Molecular Weight344.4 g/mol
CAS Number857652-40-5
Purity≥ 95%

The structural framework includes a piperidine ring and a pyridinyl oxadiazole moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The following findings summarize its biological activity against various cancer cell lines:

  • Cytotoxicity : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U937 (monocytic leukemia). For instance, some derivatives showed IC₅₀ values in the low micromolar range, indicating potent activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis. Flow cytometry analyses have shown that these compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity and modulating p53 expression levels .
  • Comparative Activity : In comparative studies, certain derivatives have been found to be more effective than standard chemotherapeutics like doxorubicin. For example, one study reported that specific oxadiazole derivatives had lower IC₅₀ values compared to doxorubicin against MCF-7 cells .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of oxadiazole derivatives:

Study 1: Cytotoxic Activity Against Leukemia Cells

A study highlighted that specific oxadiazole derivatives exhibited cytotoxicity with GI₅₀ values at sub-micromolar concentrations against human leukemia cell lines (CEM-C7 and MT-4). Notably, these compounds were shown to induce apoptosis in a dose-dependent manner .

Study 2: Breast Cancer Cell Lines

Research focusing on breast cancer cell lines revealed that certain oxadiazole derivatives triggered significant apoptosis through caspase activation. The presence of electron-withdrawing groups was crucial for enhancing biological activity .

Study 3: Molecular Docking Studies

Molecular docking studies suggested that the binding interactions between oxadiazole derivatives and target proteins could mimic those of established drugs like Tamoxifen. This indicates potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic: What personal protective equipment (PPE) is essential when handling this compound?

Answer:
Researchers must wear nitrile gloves, lab coats, safety goggles, and closed-toe shoes. Respiratory protection (e.g., N95 masks) is advised if aerosol generation is possible. Emergency eyewash stations and ventilation systems should be operational .

Basic: What synthetic routes are commonly employed for its preparation?

Answer:
A typical route involves coupling tert-butyl piperidine derivatives with pyridyl-oxadiazole precursors using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under nitrogen. Purification often includes column chromatography and recrystallization from ethanol/water mixtures .

Advanced: How can computational methods improve derivative design?

Answer:
Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities, while molecular dynamics simulations assess conformational stability. Machine learning models trained on existing SAR data can prioritize substituents for synthesis .

Basic: What analytical techniques confirm purity and structure?

Answer:

  • NMR Spectroscopy: Assigns proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm).
  • HPLC: Measures purity (>95% recommended for biological assays).
  • Mass Spectrometry: Confirms molecular ion ([M+H]+ expected at m/z 358.2) .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Control for batch-to-batch variability via LC-MS purity checks.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .

Basic: Recommended storage conditions?

Answer:
Store in amber vials at -20°C under argon. Desiccate with silica gel to prevent hydrolysis of the tert-butyl carbamate group .

Advanced: Designing SAR studies for derivatives

Methodology:

Core Modifications: Vary oxadiazole substituents (e.g., pyridin-4-yl vs. pyrimidin-2-yl).

Piperidine Substitutions: Introduce methyl or hydroxyl groups at C3.

High-Throughput Screening: Test libraries against target enzymes (e.g., kinases) using fluorescence polarization .

Basic: Emergency response for accidental exposure

Protocol:

  • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
  • Ingestion: Rinse mouth with water; do not induce vomiting .
  • Inhalation: Move to fresh air; administer oxygen if needed .

Advanced: Assessing pharmacokinetic properties

Approach:

  • Plasma Stability: Incubate with human plasma (37°C, 24 hrs); quantify degradation via LC-MS.
  • CYP450 Metabolism: Use human liver microsomes to identify major metabolites.
  • BBB Penetration: Evaluate via PAMPA-BBB assay .

Basic: Waste disposal protocols

Guidelines:
Neutralize acidic/basic residues before disposal. Collect waste in DOT-approved containers labeled "Hazardous Organic Waste." Incinerate at >1000°C through certified facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.